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Compound of Interest

Compound Name: 1-Bromo-1-chlorocyclobutane

Cat. No.: B13957212

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
bromo-1-chlorocyclobutane, a halogenated cyclobutane of interest in synthetic organic
chemistry. Due to the limited availability of public domain experimental spectra for this specific
compound, this document presents a combination of available mass spectrometry data and
theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic
characteristics. The information herein is intended to serve as a valuable resource for the
identification and characterization of this compound.

Predicted and Experimental Spectroscopic Data

The following sections summarize the expected and known spectroscopic data for 1-bromo-1-
chlorocyclobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for 1-bromo-1-chlorocyclobutane are not readily available
in public databases, predictions for its *H and 3C NMR spectra can be made based on the
analysis of similar structures and established principles of NMR spectroscopy.

H NMR (Predicted)

The proton NMR spectrum is expected to show complex multiplets for the methylene protons of
the cyclobutane ring. The protons on the carbon adjacent to the halogen-bearing carbon (C2
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and C4) are expected to be deshielded compared to those on C3.

Predicted Chemical

Multiplicit Integration Assignment
Shift (8, ppm) ALY 2 2
] -CH:- (adjacent to C-
25-3.0 Multiplet 4H
Br/Cl)
20-25 Multiplet 2H -CHa2-

13C NMR (Predicted)

The carbon NMR spectrum is predicted to show three distinct signals corresponding to the
three unique carbon environments in the molecule. The carbon atom bonded to both bromine
and chlorine (C1) will be significantly downfield.

Predicted Chemical Shift (5, ppm) Assignment
70 - 85 C-Br/CI (C1)
30 - 40 -CH2- (C2, C4)
15- 25 -CH2- (C3)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 1-bromo-1-chlorocyclobutane is expected to exhibit characteristic
absorption bands corresponding to the vibrations of its functional groups.

Predicted Frequency (cm~1) Vibration Type Functional Group
2850 - 3000 C-H stretch Alkane

1400 - 1475 C-H bend (scissoring) -CHaz-

650 - 800 C-Cl stretch Alkyl chloride

550 - 690 C-Br stretch Alkyl bromide
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Mass Spectrometry (MS)

Mass spectrometry data for 1-bromo-1-chlorocyclobutane is available and provides key
information about its molecular weight and fragmentation pattern.[1] The presence of bromine
and chlorine isotopes (“°Br, 81Br, 3>Cl, 37Cl) leads to a characteristic isotopic pattern for the
molecular ion and bromine/chlorine-containing fragments.

m/z Relative Intensity (%) Proposed Fragment

168, 170, 172 Variable [CaHeBrCll* (Molecular lon)
133, 135 Moderate [M-CII*

89 Moderate [M - Br]*

54 High [CaHe]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
discussed above for a liquid sample such as 1-bromo-1-chlorocyclobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra to determine the chemical environment of the
protons and carbons in the molecule.

Methodology:

o Sample Preparation: A small amount of 1-bromo-1-chlorocyclobutane is dissolved in a
deuterated solvent (e.g., CDCIs) in an NMR tube. A small amount of a reference standard,
such as tetramethylsilane (TMS), is added.

e Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400
MHz or higher).

e IH NMR Acquisition: The *H NMR spectrum is acquired using a standard pulse sequence.
Key parameters include the spectral width, acquisition time, and number of scans.
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e 13C NMR Acquisition: The 3C NMR spectrum is typically acquired with proton decoupling to
simplify the spectrum to single lines for each unique carbon. A larger number of scans is
usually required for 13C NMR due to the lower natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS

(0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Methodology:

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat
liquid between two salt plates (e.g., NaCl or KBr).

e Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the
spectrum of the sample is recorded. The instrument software automatically subtracts the
background spectrum.

o Data Analysis: The resulting spectrum shows the percentage of transmittance versus
wavenumber (cm~1). The absorption bands are analyzed to identify characteristic functional
group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas
Chromatography (GC) system for separation and purification (GC-MS).
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« lonization: The molecules are ionized, typically using Electron lonization (El), where high-
energy electrons bombard the sample, causing the formation of a molecular ion and
fragment ions.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions versus their m/z ratio.

Visualizations

The following diagrams illustrate the experimental workflow and a predicted fragmentation
pathway for 1-bromo-1-chlorocyclobutane.
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Caption: Experimental workflow for the spectroscopic analysis of 1-bromo-1-
chlorocyclobutane.
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Caption: Predicted mass spectrometry fragmentation of 1-bromo-1-chlorocyclobutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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